molecular formula C22H21ClN2O4S B3686499 N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3686499
M. Wt: 444.9 g/mol
InChI Key: GNLOBPAJLQDKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to two other carbon atoms. The sulfonyl group is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms that are in turn bonded to other groups .


Molecular Structure Analysis

The compound contains a phenylsulfonyl group attached to a glycinamide moiety, which in turn is substituted with 4-chlorophenyl and 4-ethoxyphenyl groups. These groups can participate in various chemical reactions based on their functional groups .


Chemical Reactions Analysis

Sulfonamides, such as this compound, can undergo a variety of reactions. For example, they can be hydrolyzed under acidic or alkaline conditions to yield the corresponding sulfonyl compound and amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, sulfonamides are typically solid at room temperature, and their solubility in water varies .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some sulfonamides are used as antibiotics, where they inhibit the growth of bacteria by mimicking para-aminobenzoic acid, a substrate of the enzyme dihydropteroate synthetase .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Some sulfonamides are known to cause allergic reactions in some individuals .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as in medicine or as a building block in organic synthesis .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-2-29-20-14-12-19(13-15-20)25(30(27,28)21-6-4-3-5-7-21)16-22(26)24-18-10-8-17(23)9-11-18/h3-15H,2,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLOBPAJLQDKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.